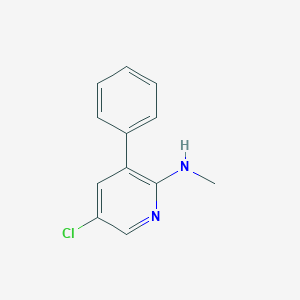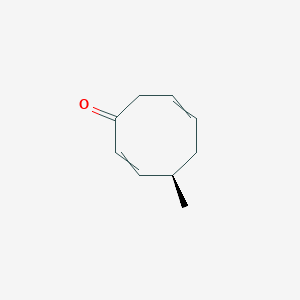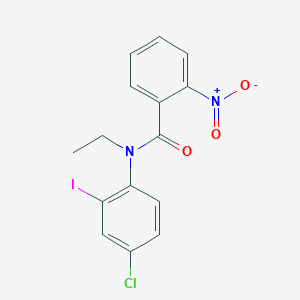
1H-Indazole, 4-azido-6-nitro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 4-azido-6-nitro-1-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of azido and nitro groups in this compound makes it particularly interesting for research in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 4-azido-6-nitro-1-phenyl- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core . The azido and nitro groups can be introduced through subsequent substitution reactions using appropriate reagents such as sodium azide and nitric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole, 4-azido-6-nitro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, copper catalysts, alkynes.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
1H-Indazole, 4-azido-6-nitro-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 4-azido-6-nitro-1-phenyl- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can bind to biological targets. The nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
- 1H-Indazole, 6-nitro-1-phenyl-
- 1H-Indazole, 4-azido-1-phenyl-
- 1H-Indazole, 4-nitro-1-phenyl-
Comparison: 1H-Indazole, 4-azido-6-nitro-1-phenyl- is unique due to the presence of both azido and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal research .
Propiedades
Número CAS |
830320-65-5 |
|---|---|
Fórmula molecular |
C13H8N6O2 |
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
4-azido-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C13H8N6O2/c14-17-16-12-6-10(19(20)21)7-13-11(12)8-15-18(13)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
GZNYABSUHYCAPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)



![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)




